N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0918995
InChI: InChI=1S/C22H26N2O3/c1-16-12-13-19(27-16)14-20(24-21(25)18-10-6-3-7-11-18)22(26)23-15-17-8-4-2-5-9-17/h3,6-7,10-14,17H,2,4-5,8-9,15H2,1H3,(H,23,26)(H,24,25)/b20-14-
SMILES: CC1=CC=C(O1)C=C(C(=O)NCC2CCCCC2)NC(=O)C3=CC=CC=C3
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

CAS No.:

Cat. No.: VC0918995

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide -

Specification

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
IUPAC Name N-[(Z)-3-(cyclohexylmethylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C22H26N2O3/c1-16-12-13-19(27-16)14-20(24-21(25)18-10-6-3-7-11-18)22(26)23-15-17-8-4-2-5-9-17/h3,6-7,10-14,17H,2,4-5,8-9,15H2,1H3,(H,23,26)(H,24,25)/b20-14-
Standard InChI Key AYICNLLGPRJHFV-ZHZULCJRSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C(/C(=O)NCC2CCCCC2)\NC(=O)C3=CC=CC=C3
SMILES CC1=CC=C(O1)C=C(C(=O)NCC2CCCCC2)NC(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(O1)C=C(C(=O)NCC2CCCCC2)NC(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator